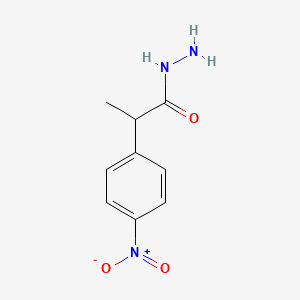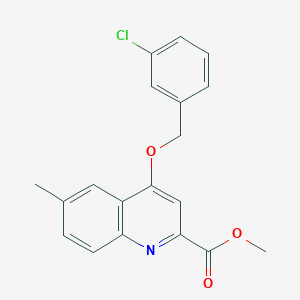![molecular formula C9H15NO3S B2507564 N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide CAS No. 857574-63-1](/img/structure/B2507564.png)
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide, also known as DT-3, is a synthetic compound that has been widely used in scientific research due to its unique properties. DT-3 is a thiol-based compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide exerts its effects by modulating the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been shown to protect against neuronal cell death in models of neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its effects have been well-characterized. This compound is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound can also be toxic at high concentrations, which can limit its use in certain cell types.
Future Directions
There are several future directions for research related to N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide. One area of research is related to its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and could be a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease. Another area of research is related to its potential use in the treatment of cancer. This compound has been shown to have anti-cancer effects and could be a potential therapeutic agent for various types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide is synthesized by reacting 2-ethylacrylamide with 1,3-dithiolane-2-thione in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 89-91°C. The purity of this compound can be checked by using techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been used in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used in studies related to oxidative stress, inflammation, and cancer.
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-9(11)10-5-3-8-4-6-14(12,13)7-8/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKWNBYCYPGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)


![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)
![2-(4-chlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2507495.png)



![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)
![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)